molecular formula C11H14BrNO2 B4034976 (5-Bromofuran-2-yl)-(2-methylpiperidin-1-yl)methanone

(5-Bromofuran-2-yl)-(2-methylpiperidin-1-yl)methanone

Cat. No.: B4034976
M. Wt: 272.14 g/mol
InChI Key: GDJWDAMVXQWKOI-UHFFFAOYSA-N
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Description

(5-Bromofuran-2-yl)-(2-methylpiperidin-1-yl)methanone: is an organic compound that features a furan ring substituted with a bromine atom at the 5-position and a piperidine ring substituted with a methyl group at the 2-position

Scientific Research Applications

(5-Bromofuran-2-yl)-(2-methylpiperidin-1-yl)methanone has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.

    Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It can be used as a probe to study biological processes involving furan and piperidine derivatives.

Future Directions

As for future directions, it’s difficult to predict without specific context or application. The compound could potentially be used in various research and development contexts, given its availability from chemical suppliers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromofuran-2-yl)-(2-methylpiperidin-1-yl)methanone typically involves the following steps:

    Bromination of Furan: The furan ring is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Formation of (5-Bromofuran-2-yl)methanone: The brominated furan is then reacted with a suitable acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride to form (5-Bromofuran-2-yl)methanone.

    Nucleophilic Substitution: Finally, (5-Bromofuran-2-yl)methanone undergoes nucleophilic substitution with 2-methylpiperidine under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

(5-Bromofuran-2-yl)-(2-methylpiperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohols or other reduced derivatives.

    Substitution: The bromine atom on the furan ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common nucleophiles include primary and secondary amines, thiols, and organometallic reagents.

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (5-Bromofuran-2-yl)-(2-methylpiperidin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and piperidine moieties can engage in hydrogen bonding, hydrophobic interactions, and π-π stacking with target biomolecules, influencing their function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (5-Chlorofuran-2-yl)-(2-methylpiperidin-1-yl)methanone: Similar structure but with a chlorine atom instead of bromine.

    (5-Fluorofuran-2-yl)-(2-methylpiperidin-1-yl)methanone: Similar structure but with a fluorine atom instead of bromine.

    (5-Iodofuran-2-yl)-(2-methylpiperidin-1-yl)methanone: Similar structure but with an iodine atom instead of bromine.

Uniqueness

The presence of the bromine atom in (5-Bromofuran-2-yl)-(2-methylpiperidin-1-yl)methanone imparts unique reactivity and electronic properties compared to its halogenated analogs

Properties

IUPAC Name

(5-bromofuran-2-yl)-(2-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-8-4-2-3-7-13(8)11(14)9-5-6-10(12)15-9/h5-6,8H,2-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDJWDAMVXQWKOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901329486
Record name (5-bromofuran-2-yl)-(2-methylpiperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901329486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49818983
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

544683-43-4
Record name (5-bromofuran-2-yl)-(2-methylpiperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901329486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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